molecular formula C9H10O3 B093505 4-Methoxybenzyl formate CAS No. 122-91-8

4-Methoxybenzyl formate

Cat. No.: B093505
CAS No.: 122-91-8
M. Wt: 166.17 g/mol
InChI Key: XPDORSROGAZEGY-UHFFFAOYSA-N
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Description

4-Methoxybenzyl formate, also known as anisyl formate, is an organic compound with the molecular formula C9H10O3. It is a carboxylic ester derived from the reaction of 4-methoxybenzyl alcohol and formic acid. This compound is known for its pleasant anisic, floral, and fruity aroma, making it a valuable ingredient in the fragrance industry .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as benzyloxycarbonyls, which contain a carbonyl group substituted with a benzyloxyl group

Mode of Action

The mode of action of 4-Methoxybenzyl formate is currently unknown due to the lack of scientific studies on this specific compound . As a benzyloxycarbonyl compound, it may interact with its targets through the carbonyl group, but this is purely speculative and requires experimental validation.

Result of Action

It’s known to have an anisic, floral, and fruity taste , suggesting it may interact with taste receptors, but the specific effects of these interactions are unknown.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzyl formate can be synthesized through the esterification of 4-methoxybenzyl alcohol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve a high yield of the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of ultrasound has been reported to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl formate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-methoxybenzyl alcohol and formic acid in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester can yield 4-methoxybenzyl alcohol.

    Oxidation: Oxidation of the ester can lead to the formation of 4-methoxybenzoic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Hydrolysis: 4-Methoxybenzyl alcohol and formic acid.

    Reduction: 4-Methoxybenzyl alcohol.

    Oxidation: 4-Methoxybenzoic acid.

Comparison with Similar Compounds

Similar Compounds

    Benzyl formate: Similar ester with a benzyl group instead of a 4-methoxybenzyl group.

    4-Methoxybenzyl acetate: An ester with an acetate group instead of a formate group.

    4-Methoxybenzyl alcohol: The alcohol precursor to 4-methoxybenzyl formate.

Uniqueness

This compound is unique due to its specific combination of a 4-methoxybenzyl group and a formate ester. This combination imparts distinct chemical properties, such as its pleasant aroma and stability as a protecting group in organic synthesis. Additionally, its derivatives have shown promising biological activities, making it a valuable compound for further research and applications .

Properties

IUPAC Name

(4-methoxyphenyl)methyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDORSROGAZEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID7047649
Record name 4-Methoxybenzyl formate
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Molecular Weight

166.17 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellow liquid with a sweet, floral, herbaceous-green odour
Record name Anisyl formate
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

220.00 °C. @ 760.00 mm Hg
Record name 4-Methoxybenzyl formate
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Solubility

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Anisyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.136-1.145
Record name Anisyl formate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

122-91-8
Record name 4-Methoxybenzyl formate
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Record name Anisyl formate
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Record name Anisyl formate
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Record name 4-Methoxybenzyl formate
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Record name Anisyl formate
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Record name ANISYL FORMATE
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Record name 4-Methoxybenzyl formate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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